molecular formula C10H6N4O2 B13663914 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline

7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B13663914
M. Wt: 214.18 g/mol
InChI Key: HZRWDARWUAHUOD-UHFFFAOYSA-N
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Description

7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a triazole ring fused to an isoquinoline moiety, with a nitro group at the 7th position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Claisen–Schmidt condensation of a triazole derivative with an isoquinoline precursor in the presence of a base such as potassium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

    Alkylation: Alkyl halides in the presence of a base are typically used for alkylation reactions.

Major Products:

Scientific Research Applications

7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline stands out due to its specific nitro group positioning, which imparts unique chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

7-nitro-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H6N4O2/c15-14(16)9-3-1-2-8-7(9)4-5-13-6-11-12-10(8)13/h1-6H

InChI Key

HZRWDARWUAHUOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN3C2=NN=C3)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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